Carbonic acid, methyl 1-(4-methylphenyl)-2-propenyl ester
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Overview
Description
Carbonic acid, methyl 1-(4-methylphenyl)-2-propenyl ester is an organic compound with a complex structure It is an ester derivative of carbonic acid, where the esterification involves a methyl group, a 4-methylphenyl group, and a 2-propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, methyl 1-(4-methylphenyl)-2-propenyl ester typically involves the esterification of carbonic acid with the appropriate alcohols. One common method is the reaction of carbonic acid with methyl 1-(4-methylphenyl)-2-propenyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, methyl 1-(4-methylphenyl)-2-propenyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
Carbonic acid, methyl 1-(4-methylphenyl)-2-propenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which carbonic acid, methyl 1-(4-methylphenyl)-2-propenyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active compounds that interact with specific pathways in biological systems. These interactions can modulate various biochemical processes, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simple ester with similar reactivity but different applications.
Ethyl benzoate: Another ester with a benzene ring, used in different industrial applications.
Isopropyl butyrate: An ester with different alkyl groups, used in flavorings and fragrances.
Uniqueness
Carbonic acid, methyl 1-(4-methylphenyl)-2-propenyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
215736-58-6 |
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Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 1-(4-methylphenyl)prop-2-enyl carbonate |
InChI |
InChI=1S/C12H14O3/c1-4-11(15-12(13)14-3)10-7-5-9(2)6-8-10/h4-8,11H,1H2,2-3H3 |
InChI Key |
RIMMVPBKQPIALH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C=C)OC(=O)OC |
Origin of Product |
United States |
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